Valilactone

Description

Properties

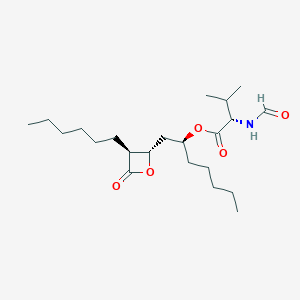

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGVIIVMPMBQFV-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921027 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113276-96-3 | |

| Record name | Valilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Valilactone: A Technical Guide for Researchers

CAS Number: 113276-96-3

This technical guide provides an in-depth overview of Valilactone, a potent inhibitor of esterase and fatty acid synthase (FAS).[1][2] It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activity, and relevant experimental methodologies.

Chemical Properties

This compound, also known as (-)-Valilactone, is a complex molecule with the IUPAC name 1-((2S,3R)-3-hexyl-4-oxooxetan-2-yl)heptan-2-yl formyl-L-valinate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 113276-96-3 | [1][2] |

| Molecular Formula | C22H39NO5 | [1][2] |

| Molecular Weight | 397.56 g/mol | [1] |

| Appearance | Crystalline Solid | [2] |

| Purity | ≥98% | [2] |

| Synonyms | (-)-Valilactone | [1][2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Exact Mass | 397.2828 g/mol | [1] |

| XLogP3 | 6.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 15 | [3] |

| Tautomer Count | 2 | [3] |

| Topological Polar Surface Area | 81.7 Ų | [3] |

| Heavy Atom Count | 28 | [3] |

| Complexity | 480 | [3] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 25 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | [4] |

| Ethanol | 10 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [4] |

Biological Activity

This compound is a known inhibitor of both esterase and fatty acid synthase (FAS).[1][2] Its inhibitory activities are summarized in the table below.

Table 4: Inhibitory Activity of this compound

| Target | IC50 | Cell Line/Organism | Source |

| Hog Liver Esterase | 29 ng/mL | - | [5] |

| Hog Pancreas Lipase | 0.14 ng/mL | - | [5] |

| Fatty Acid Synthase (FAS) | 0.30 µM | - | [5] |

| MDA-MB-231 Breast Cancer Cells | 10.5 µM | MDA-MB-231 | [5] |

Experimental Protocols

Enantioselective Total Synthesis of this compound

A key publication outlining this synthetic strategy is:

-

Wu, Y. et al. An Expeditious Enantioselective Total Synthesis of this compound. J. Org. Chem.2006 , 71 (15), 5748–5751.

Fatty Acid Synthase (FAS) Inhibition Assay

A general protocol for determining the inhibitory activity of compounds against fatty acid synthase involves monitoring the oxidation of NADPH spectrophotometrically.

Materials:

-

Purified fatty acid synthase (FAS)

-

Potassium phosphate buffer (pH 7.0)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH in a cuvette.

-

Add the purified FAS enzyme to the reaction mixture.

-

Add the test inhibitor at various concentrations to the cuvettes. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH oxidation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Esterase Inhibition Assay

A common method for measuring esterase inhibition utilizes a chromogenic substrate, such as p-nitrophenyl acetate (pNPA).

Materials:

-

Esterase enzyme (e.g., from porcine liver)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (pNPA)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a solution of the esterase enzyme in Tris-HCl buffer.

-

Add the test inhibitor at various concentrations to the wells of a microplate. A vehicle control should be included.

-

Add the esterase solution to each well and incubate for a specified time at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the pNPA substrate to each well.

-

Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanism of Action

Detailed experimental evidence specifically elucidating the signaling pathways directly modulated by this compound is currently limited in the available scientific literature. However, as an inhibitor of fatty acid synthase, its mechanism of action in cancer cells is likely linked to the disruption of lipid metabolism, which is crucial for tumor growth and survival.

Inhibition of FAS leads to a depletion of fatty acids necessary for membrane synthesis and energy storage. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can have cytotoxic effects. The downstream consequences of FAS inhibition by other molecules have been shown to impact major signaling pathways involved in cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. It is plausible that this compound exerts its anti-cancer effects through similar mechanisms.

Hypothetical Experimental Workflow for Investigating this compound's Effect on Signaling Pathways

To investigate the specific signaling pathways affected by this compound, a researcher could employ the following workflow:

Figure 1. A hypothetical experimental workflow to elucidate the signaling pathways affected by this compound.

This workflow would enable the identification of key proteins and genes whose expression or phosphorylation status is altered by this compound treatment, thereby mapping the affected signaling cascades and elucidating its molecular mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H39NO5 | CID 195004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Valilactone's Mechanism of Action as an Esterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valilactone, a naturally occurring β-lactone, has demonstrated significant inhibitory activity against various esterases, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound inhibits esterase activity. It details the covalent modification of the enzyme's active site, presents available quantitative inhibitory data, outlines experimental protocols for assessing its activity, and provides visualizations of the key molecular interactions and experimental workflows.

Introduction

Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including lipid metabolism and signal transduction. The dysregulation of esterase activity has been implicated in numerous diseases, making esterase inhibitors a valuable class of therapeutic agents. This compound, an esterase inhibitor produced by actinomycetes, has shown potent inhibitory effects, particularly against pancreatic lipase and liver esterase[1][2]. Its chemical structure features a reactive β-lactone ring, which is central to its inhibitory mechanism. This guide will dissect the molecular interactions and experimental basis for this compound's function as a covalent inhibitor.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which this compound inhibits esterases is through irreversible covalent modification of the enzyme's active site. This action is characteristic of many β-lactone-containing compounds when interacting with serine hydrolases[3][4].

The Serine Hydrolase Catalytic Triad

Esterases, like many proteases, typically possess a catalytic triad of amino acid residues in their active site, most commonly consisting of serine (Ser), histidine (His), and aspartic acid (Asp). The serine residue acts as the primary nucleophile in the hydrolysis of the ester substrate.

Acylation of the Active Site Serine

The inhibitory action of this compound is initiated by the nucleophilic attack of the active site serine's hydroxyl group on the carbonyl carbon of this compound's β-lactone ring. The inherent ring strain of the four-membered β-lactone makes this carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reaction results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively acylating the serine residue. This covalent bond formation renders the enzyme catalytically inactive.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against several enzymes. The following table summarizes the available IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

| Target Enzyme | Source Organism | IC50 Value (ng/mL) | IC50 Value (µM) | Reference |

| Hog Pancreas Lipase | Sus scrofa | 0.14 | ~0.00035 | [1] |

| Hog Liver Esterase | Sus scrofa | 29 | ~0.073 | [1] |

| Fatty Acid Synthase | Not Specified | - | 0.30 | [1] |

Note: The molecular weight of this compound (397.56 g/mol ) was used for the conversion of ng/mL to µM.

Experimental Protocols

The determination of esterase and lipase inhibition by this compound can be performed using various established assays. Below are detailed methodologies for two common approaches.

Pancreatic Lipase Inhibition Assay (Colorimetric)

This assay measures the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB), by pancreatic lipase. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare PPL Solution: Dissolve PPL in Tris-HCl buffer to a final concentration of 1 mg/mL.

-

Prepare Substrate Solution: Dissolve pNPB in acetonitrile or isopropanol to a stock concentration (e.g., 20 mM).

-

Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO and create a series of dilutions to the desired final concentrations.

-

Assay Protocol: a. In a 96-well plate, add 20 µL of the this compound solution (or DMSO for the control). b. Add 160 µL of the PPL solution to each well and incubate at 37°C for 15 minutes. c. Initiate the reaction by adding 20 µL of the pNPB substrate solution. d. Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Esterase Inhibition Assay using a Natural Substrate (Emulsified Olive Oil)

This titrimetric assay measures the release of free fatty acids from the hydrolysis of a natural triglyceride substrate, such as olive oil.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Olive Oil

-

Tris-HCl buffer (e.g., 100 mM, pH 7.7)

-

Bile salts (e.g., sodium taurodeoxycholate)

-

Calcium chloride (CaCl₂)

-

This compound

-

Ethanol

-

Sodium hydroxide (NaOH) solution (standardized)

-

Phenolphthalein indicator

Procedure:

-

Prepare Substrate Emulsion: Emulsify olive oil in Tris-HCl buffer containing bile salts by vigorous stirring or sonication.

-

Prepare PPL Solution: Dissolve PPL in Tris-HCl buffer.

-

Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and create serial dilutions.

-

Assay Protocol: a. In a reaction vessel, combine the substrate emulsion, CaCl₂ solution, and the this compound solution (or solvent for control). b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding the PPL solution. d. Incubate at 37°C with constant stirring for a defined period (e.g., 30 minutes). e. Stop the reaction by adding an excess of ethanol. f. Add a few drops of phenolphthalein indicator and titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed.

-

Data Analysis: The volume of NaOH used is proportional to the amount of free fatty acids released, which reflects the enzyme activity. Calculate the percentage of inhibition as described in the previous protocol and determine the IC50 value.

Conclusion

This compound acts as a potent and irreversible inhibitor of esterases through a covalent modification mechanism. Its reactive β-lactone ring is the key functional group that acylates the active site serine residue of serine hydrolases, leading to the inactivation of the enzyme. The low IC50 values against enzymes like pancreatic lipase highlight its potential for further investigation in therapeutic contexts, particularly in areas where esterase activity is a key pathological driver. The experimental protocols provided herein offer robust methods for the continued study and characterization of this compound and other similar esterase inhibitors. Further research, including X-ray crystallography of the this compound-enzyme complex and detailed kinetic analysis (determination of k_inact and K_i values), would provide a more complete understanding of its inhibitory profile.

References

Initial Studies on Valilactone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone, a novel β-lactone, is an esterase inhibitor produced by actinomycetes.[1] Initial studies have revealed its potential as a modulator of key enzymatic activities and as a cytotoxic agent against cancer cells. This technical guide provides an in-depth overview of the core findings from these initial investigations, presenting quantitative data, detailed experimental protocols, and insights into the potential signaling pathways involved in its biological activity.

Quantitative Biological Activity Data

The initial biological characterization of this compound has focused on its inhibitory effects on various enzymes and its cytotoxic properties. The following tables summarize the key quantitative data obtained from these studies.

| Target Enzyme | Source | IC₅₀ Value | Reference |

| Hog Liver Esterase | Porcine Liver | 29 ng/mL | [1] |

| Hog Pancreas Lipase | Porcine Pancreas | 0.14 ng/mL | [1] |

| Fatty Acid Synthase (FAS) | - | 0.30 µM | [2] |

Table 1: Enzyme Inhibition Profile of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| MDA-MB-231 | Breast Cancer | 10.5 µM | [2] |

Table 2: Cytotoxic Activity of this compound

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Hog Liver Esterase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of esterase from porcine liver.

Materials:

-

Porcine Liver Esterase (e.g., Sigma-Aldrich, E3019)

-

Substrate: Ethyl butyrate

-

Buffer: 10 mM Borate Buffer, pH 8.0 at 25°C

-

Titrant: 10 mM Sodium Hydroxide (NaOH) solution, standardized

-

pH meter and magnetic stirrer

Procedure:

-

Prepare a reaction mixture containing 25.0 mL of 0.1% (v/v) ethyl butyrate solution in 10 mM borate buffer.

-

Equilibrate the reaction mixture to 25°C while stirring.

-

Adjust the pH of the mixture to 8.0 using the 10 mM NaOH solution.

-

Add 0.1 mL of the this compound test solution (at various concentrations) or a control solvent to the reaction mixture.

-

Initiate the reaction by adding 0.1 mL of a porcine liver esterase solution (containing a known number of units).

-

Maintain the pH of the reaction mixture at 8.0 by the controlled addition of 10 mM NaOH using a pH-stat or manual titration.

-

Record the volume of NaOH consumed over a specific time period (e.g., 5 minutes).

-

The rate of NaOH consumption is proportional to the esterase activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Pancreatic Lipase Inhibition Assay

This assay measures the inhibition of pancreatic lipase activity, often using a chromogenic substrate.

Materials:

-

Porcine Pancreatic Lipase (e.g., Sigma-Aldrich)

-

Substrate: p-Nitrophenyl butyrate (pNPB)

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound test solutions

-

Microplate reader

Procedure:

-

Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer.

-

In a 96-well microplate, add the lipase solution to each well.

-

Add different concentrations of this compound to the wells. A control well should contain the solvent used to dissolve this compound.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPB substrate solution to each well.

-

Immediately measure the absorbance at 405-410 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.[3]

-

The rate of increase in absorbance is proportional to the lipase activity.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of fatty acid synthase by monitoring the oxidation of NADPH.[4]

Materials:

-

Purified Fatty Acid Synthase (FAS)

-

Substrates: Acetyl-CoA, Malonyl-CoA

-

Cofactor: NADPH

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA and dithiothreitol (DTT)

-

This compound test solutions

-

Spectrophotometer

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the potassium phosphate buffer, acetyl-CoA, and NADPH.

-

Add the this compound test solution at various concentrations or a control solvent.

-

Initiate the reaction by adding a known amount of purified FAS enzyme.

-

Immediately before adding the final substrate, start monitoring the baseline absorbance at 340 nm to account for any non-FAS-dependent NADPH oxidation.

-

Add malonyl-CoA to the cuvette to start the fatty acid synthesis reaction.

-

Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][5]

-

The rate of NADPH oxidation is proportional to the FAS activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Materials:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include control wells with vehicle (solvent) only.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

The IC₅₀ value, the concentration of this compound that reduces cell viability by 50%, is determined by plotting cell viability against the logarithm of the this compound concentration.

Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways directly affected by this compound are limited, its known inhibitory activities provide insights into potential mechanisms of action, particularly in the context of cancer.

Fatty Acid Synthase (FAS) Inhibition and Cancer Signaling

This compound's inhibition of Fatty Acid Synthase (FAS) is a significant finding, as FAS is a key enzyme in de novo fatty acid synthesis and is often overexpressed in cancer cells.[10] Inhibition of FAS can disrupt multiple signaling pathways crucial for cancer cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: FAS is known to be regulated by the PI3K/Akt/mTOR pathway, a central signaling cascade that controls cell growth, proliferation, and survival.[11][12][13][14] Conversely, inhibition of FAS can lead to a downregulation of this pathway, potentially inducing apoptosis in cancer cells.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling route involved in cell proliferation, differentiation, and survival.[4][15][16][17][18] Some studies on other FAS inhibitors have suggested a potential interplay with this pathway.

-

Apoptosis Induction: The cytotoxicity of this compound in MDA-MB-231 breast cancer cells suggests the induction of apoptosis.[11][13][19][20][21][22][23] Inhibition of FAS can lead to the accumulation of toxic intermediates or the depletion of essential lipids, triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[24][25] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and ultimately, programmed cell death.

Potential signaling pathways affected by this compound's inhibition of Fatty Acid Synthase.

Experimental Workflow for Investigating Signaling Pathways

To further elucidate the specific signaling pathways modulated by this compound, a structured experimental workflow can be implemented.

Workflow for elucidating this compound's impact on signaling pathways.

Conclusion and Future Directions

The initial studies on this compound have established its role as a potent inhibitor of esterases, including pancreatic lipase and fatty acid synthase, and as a cytotoxic agent against breast cancer cells. The provided experimental protocols offer a foundation for further investigation into its biological activities. The primary mechanism of its anticancer effect likely involves the disruption of critical signaling pathways such as the PI3K/Akt/mTOR and potentially the MAPK/ERK pathways, leading to the induction of apoptosis.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its enzymatic targets.

-

Conducting comprehensive studies to identify the specific signaling cascades modulated by this compound in different cancer cell lines.

-

Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models.

-

Exploring the potential for synergistic effects when combined with other chemotherapeutic agents.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound, an inhibitor of esterase, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]

- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 7. 2.3. MTT Assay [bio-protocol.org]

- 8. MTT assay [bio-protocol.org]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induction by alantolactone in breast cancer MDA-MB-231 cells through reactive oxygen species-mediated mitochondrion-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Novel pH-sensitive and biodegradable micelles for the combined delivery of doxorubicin and conferone to induce apoptosis in MDA-MB-231 breast cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. What are the new molecules for FAS inhibitors? [synapse.patsnap.com]

- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Fatty Acid Synthase Attenuates CD44-Associated Signaling and Reduces Metastasis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A-16686, a new antibiotic from Actinoplanes. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of the intrinsic apoptosis pathway contributes to the induction of apoptosis in hepatocellular carcinoma cells by valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Altholactone induces apoptotic cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of vanilloid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Characterization of Anti-Cancer Activities of Violacein: Actions on Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Valilactone: A Technical Guide to its Natural Origin and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valilactone, a potent esterase inhibitor with potential therapeutic applications, is a natural product derived from soil actinomycetes. This technical guide provides a comprehensive overview of the current understanding of this compound's natural origin and delves into its putative biosynthetic pathway. Drawing parallels from the biosynthesis of similar β-lactone-containing natural products from Streptomyces, a hypothetical pathway involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system is proposed. This document also outlines generalized experimental protocols for the fermentation of the producing organism, and the isolation and purification of this compound. Quantitative data on its biological activity are presented for reference. The information herein is intended to serve as a foundational resource for researchers interested in the study and exploitation of this compound and its biosynthetic machinery for drug discovery and development.

Natural Origin

This compound is a secondary metabolite produced by a cultured strain of soil actinomycetes, identified as a member of the genus Streptomyces.[1][2] These filamentous bacteria are renowned for their ability to produce a wide array of structurally diverse and biologically active compounds, including many clinically important antibiotics and enzyme inhibitors.

Biological Activity and Physicochemical Properties

This compound exhibits significant inhibitory activity against various enzymes and shows selective toxicity towards cancer cells. Its known biological activities and physicochemical properties are summarized in the tables below.

Table 1: Biological Activity of this compound

| Target Enzyme/Cell Line | IC50 Value | Reference |

| Hog Liver Esterase | 29 ng/mL | [1] |

| Hog Pancreas Lipase | 0.14 ng/mL | [1] |

| Fatty Acid Synthase | 0.30 µM | [1] |

| MDA-MB-231 Breast Cancer Cells | 10.5 µM | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H39NO5 | [3] |

| Molecular Weight | 397.6 g/mol | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in ethanol, DMSO, and DMF |

Proposed Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, based on its chemical structure, which comprises a β-lactone ring, a long alkyl chain, and an N-formyl-L-valine moiety, a hypothetical pathway involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system can be proposed. This is a common strategy employed by Streptomyces for the biosynthesis of many complex natural products.

The proposed pathway can be divided into three main stages:

-

Polyketide Chain Assembly: A Type I PKS is likely responsible for the synthesis of the long-chain carboxylic acid that forms the backbone of the molecule. This process involves the sequential condensation of malonyl-CoA or methylmalonyl-CoA extender units.

-

β-Lactone Ring Formation: The formation of the reactive β-lactone ring is a key step. In other β-lactone natural products from Streptomyces, this is often catalyzed by a dedicated β-lactone synthetase domain or a separate enzyme.

-

N-formyl-L-valine Moiety Incorporation: An NRPS module is proposed to be responsible for the activation and incorporation of L-valine. The formylation of the valine's amino group could occur either before or after its attachment to the polyketide chain, catalyzed by a formyltransferase.

Diagram of the Hypothetical Biosynthesis Pathway

Caption: Hypothetical biosynthesis of this compound via a PKS-NRPS pathway.

Experimental Protocols

Fermentation of the Producing Organism

Objective: To cultivate the this compound-producing Streptomyces strain under conditions that promote the production of the target metabolite.

Materials:

-

This compound-producing Streptomyces strain

-

Seed culture medium (e.g., ISP2 broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and trace elements)

-

Shake flasks

-

Incubator shaker

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of the Streptomyces strain from a fresh agar plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.

-

Production Culture Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C with shaking (200-250 rpm) for 5-10 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Diagram of the Fermentation Workflow

Caption: General workflow for the fermentation of Streptomyces.

Isolation and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth (supernatant and/or mycelial extract)

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

Protocol:

-

Extraction:

-

Supernatant: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

-

Mycelium: Extract the mycelium with a polar organic solvent like methanol or acetone.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the components.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Further Purification: Pool the this compound-containing fractions and concentrate them. Further purify the compound using preparative HPLC to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram of the Isolation and Purification Workflow

Caption: General workflow for isolating and purifying this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. While its complete biosynthetic pathway remains to be elucidated, the proposed PKS-NRPS hybrid model provides a solid foundation for future research into its genetic and enzymatic machinery. The generalized protocols for fermentation and isolation provided in this guide offer a starting point for the production and further investigation of this valuable compound. Elucidating the precise biosynthetic pathway of this compound will not only provide fundamental scientific insights but also open up avenues for biosynthetic engineering to produce novel analogs with improved therapeutic properties.

References

Early Research on the Therapeutic Potential of Valilactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valilactone is a naturally derived β-lactone identified as a potent inhibitor of several key metabolic enzymes. Produced by a cultured strain of soil actinomycetes, its initial characterization has revealed significant inhibitory activity against esterases, lipases, and fatty acid synthase (FASN). Notably, this compound has demonstrated selective cytotoxicity against the MDA-MB-231 breast cancer cell line, suggesting a potential therapeutic application in oncology. This document provides a comprehensive overview of the early-stage research on this compound, including its known biochemical targets, quantitative inhibitory data, and representative experimental protocols. Furthermore, it outlines potential mechanisms of action and proposes a logical framework for future research and development.

Introduction

This compound is a natural product with the chemical formula C22H39NO5. Early investigations have pinpointed its role as an inhibitor of esterase and lipase enzymes. Specifically, it has been shown to inhibit hog liver esterase and hog pancreas lipase. Subsequent research has also identified it as an inhibitor of fatty acid synthase. This inhibitory profile, coupled with selective toxicity towards a human breast cancer cell line, positions this compound as a compound of interest for further therapeutic investigation.

Quantitative Data Summary

The primary quantitative data available from early research on this compound pertains to its inhibitory potency against various enzymes and its cytotoxic effect on a cancer cell line. This data is summarized below.

| Target | Parameter | Value | Unit |

| Hog Liver Esterase | IC50 | 29 | ng/ml |

| Hog Pancreas Lipase | IC50 | 0.14 | ng/ml |

| Fatty Acid Synthase | IC50 | 0.30 | µM |

| MDA-MB-231 Breast Cancer Cells | IC50 | 10.5 | µM |

Experimental Protocols

While the precise protocols from the original discovery studies are not publicly detailed, the following represents standard methodologies for the key experiments cited.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

-

Reagent Preparation:

-

Prepare a suitable buffer solution for the specific enzyme being assayed (e.g., phosphate buffer, pH 7.0-7.5).

-

Dissolve the purified enzyme in the assay buffer to a predetermined concentration.

-

Prepare a stock solution of the substrate for the enzyme.

-

Prepare a stock solution of this compound (e.g., in DMSO) and create a series of dilutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution to each well.

-

Add the different concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on a cell line, such as MDA-MB-231.[1][2][3]

-

Cell Culture and Plating:

-

Culture MDA-MB-231 cells in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO in medium).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.

-

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of this compound's Action

Given that this compound inhibits fatty acid synthase and has cytotoxic effects on the MDA-MB-231 breast cancer cell line, a potential mechanism of action involves the disruption of lipid metabolism, which is crucial for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothetical signaling cascade for this compound's anti-cancer effect.

Experimental Workflow for Further Investigation

To build upon the initial findings, a structured experimental workflow is necessary. The following diagram outlines a logical progression for the preclinical development of this compound.

Caption: Proposed workflow for the preclinical development of this compound.

Conclusion and Future Directions

The early research on this compound has established it as a promising natural product with potent inhibitory activity against key metabolic enzymes and cytotoxic effects against a breast cancer cell line. The existing data provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on elucidating the specific signaling pathways modulated by this compound, expanding the assessment of its efficacy across a broader range of cancer cell lines, and conducting in vivo studies to evaluate its anti-tumor activity and pharmacokinetic profile. The development of more potent and selective analogs through medicinal chemistry efforts could also enhance its therapeutic index.

References

A Technical Guide to the In Vitro Assessment of a Novel Compound's Effect on Lipid Metabolism

Disclaimer: An extensive search of scientific literature did not yield specific data on the in vitro effects of valilactone on lipid metabolism. The following technical guide, therefore, outlines a comprehensive framework for investigating the effects of a hypothetical novel compound, hereafter referred to as "Compound X," on lipid metabolism in vitro. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to In Vitro Lipid Metabolism Assessment

The in vitro evaluation of a compound's impact on lipid metabolism is a critical step in drug discovery and development, particularly for metabolic diseases such as obesity, type 2 diabetes, and cardiovascular conditions.[1][2][3] This process typically involves a series of cell-based assays to elucidate the compound's mechanism of action on key metabolic pathways, including adipogenesis, lipogenesis, lipolysis, cholesterol synthesis, and fatty acid oxidation.[4][5][6][7][8]

Quantitative Data Summary of Compound X's Effects

The following tables summarize hypothetical quantitative data for Compound X, representing typical endpoints in the assessment of in vitro lipid metabolism.

Table 1: Effect of Compound X on Adipogenesis and Lipid Accumulation in 3T3-L1 Adipocytes

| Concentration of Compound X (µM) | Cell Viability (%) | Lipid Accumulation (Oil Red O Staining, % of Control) | Triglyceride Content (% of Control) |

| 0 (Control) | 100 ± 5 | 100 ± 8 | 100 ± 7 |

| 1 | 98 ± 4 | 85 ± 6 | 88 ± 5 |

| 10 | 95 ± 5 | 62 ± 7 | 65 ± 6 |

| 50 | 92 ± 6 | 41 ± 5 | 45 ± 4 |

Table 2: Effect of Compound X on Gene Expression of Key Lipid Metabolism Regulators in HepG2 Cells

| Concentration of Compound X (µM) | SREBP-1c mRNA (Fold Change) | FAS N mRNA (Fold Change) | ACC mRNA (Fold Change) | CPT1A mRNA (Fold Change) |

| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |

| 1 | 0.85 | 0.90 | 0.88 | 1.15 |

| 10 | 0.55 | 0.60 | 0.58 | 1.80 |

| 50 | 0.30 | 0.35 | 0.32 | 2.50 |

Table 3: Effect of Compound X on Cholesterol Synthesis and Fatty Acid Oxidation in Primary Hepatocytes

| Concentration of Compound X (µM) | Cholesterol Synthesis (¹⁴C-acetate incorporation, % of Control) | HMG-CoA Reductase Activity (% of Control) | Fatty Acid Oxidation (³H-palmitate oxidation, % of Control) |

| 0 (Control) | 100 ± 9 | 100 ± 7 | 100 ± 8 |

| 1 | 92 ± 7 | 95 ± 6 | 110 ± 7 |

| 10 | 75 ± 8 | 78 ± 5 | 150 ± 9 |

| 50 | 55 ± 6 | 58 ± 4 | 220 ± 11 |

Detailed Experimental Protocols

Cell Culture and Differentiation

-

3T3-L1 Preadipocyte Culture and Adipogenesis Induction: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. To induce differentiation, confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.[9]

-

HepG2 Cell Culture: HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum.

-

Primary Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or mice by a two-step collagenase perfusion method. Cells are then plated on collagen-coated dishes and cultured in Williams' Medium E with appropriate supplements.

Key In Vitro Assays

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Compound X. After the treatment period, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Oil Red O Staining for Lipid Accumulation: Differentiated 3T3-L1 adipocytes are washed with PBS and fixed with 10% formalin. After washing, cells are stained with Oil Red O solution to visualize intracellular lipid droplets. The stained lipid droplets can be quantified by extracting the dye with isopropanol and measuring the absorbance at 520 nm.[9]

-

Triglyceride Content Assay: Cellular lipids are extracted from cell lysates using a chloroform/methanol mixture. The dried lipid extract is then resuspended, and the triglyceride content is measured using a commercial colorimetric assay kit.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized by reverse transcription. qRT-PCR is then performed using gene-specific primers for target genes (e.g., SREBP-1c, FASN, ACC, CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[9]

-

Cholesterol Synthesis Assay: Cells are incubated with radiolabeled [¹⁴C]-acetate. After incubation, cellular lipids are extracted, and the amount of radioactivity incorporated into cholesterol is measured by thin-layer chromatography and liquid scintillation counting.[10]

-

HMG-CoA Reductase Activity Assay: The activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, can be measured in cell lysates using a commercial assay kit that typically measures the decrease in NADPH absorbance at 340 nm.[11]

-

Fatty Acid Oxidation Assay: Cells are incubated with radiolabeled [³H]-palmitate. The rate of fatty acid oxidation is determined by measuring the amount of ³H₂O released into the culture medium as a result of mitochondrial β-oxidation.[8]

Visualization of Pathways and Workflows

Experimental Workflow

Caption: A generalized experimental workflow for assessing the in vitro effects of a compound on lipid metabolism.

SREBP Signaling Pathway

Caption: The SREBP signaling pathway, a key regulator of cholesterol and fatty acid synthesis.[12][13][14]

AMPK Signaling Pathway

Caption: The AMPK signaling pathway, a central regulator of cellular energy homeostasis and lipid metabolism.[6][15][16][17][18]

References

- 1. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Progress of potential drugs targeted in lipid metabolism research [frontiersin.org]

- 3. The Impact of Incretin-Based Medications on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro effects of phytochemicals on adipogenesis with a focus on molecular mechanisms: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of in vitro cholesterol synthesis by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs [mdpi.com]

- 8. Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory Effects of Loganin on Adipogenesis In Vitro and In Vivo [mdpi.com]

- 10. In vitro synthesis of triglycerides and cholesterol in human gallbladder mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma mevalonate as a measure of cholesterol synthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An in vitro test system for evaluation of SCAP–SREBP pathway inhibitory activities of Traditional Chinese Medicines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of novel genes and pathways regulating SREBP transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. AMPK, SREBP, and Lipid Metabolism | Cell Signaling & Diabetes Laboratory [bumc.bu.edu]

- 18. GSK621 ameliorates lipid accumulation via AMPK pathways and reduces oxidative stress in hepatocytes in vitro and in obese mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Technical Guide to the Cytotoxicity of Valilactone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone, a naturally occurring β-lactone, has been identified as a potent inhibitor of esterase and, notably, fatty acid synthase (FAS).[1][2][3] The overexpression of FAS is a well-documented hallmark of many cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[4][5][6] This dependency on de novo fatty acid synthesis presents a promising therapeutic window for targeted cancer therapy. This technical guide provides a preliminary investigation into the cytotoxic effects of this compound on cancer cells, summarizing the currently available data, outlining key experimental protocols for its further evaluation, and postulating its potential mechanisms of action based on its classification as a FAS inhibitor.

Chemical Structure of this compound:

This compound is chemically known as [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate.[5][6]

In Vitro Cytotoxicity Data

To date, comprehensive studies on the cytotoxicity of this compound across a wide range of cancer cell lines are limited in the public domain. The most specific data available is its inhibitory effect on the MDA-MB-231 human breast cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | 10.5 | [3] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Further research is required to establish the broader anti-cancer activity of this compound against a panel of human cancer cell lines, including those from lung, prostate, colon, and hematological malignancies.

Key Experimental Protocols

To further elucidate the cytotoxic profile of this compound, the following standard experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis (programmed cell death) in cancer cells.

Recommended Assay: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration and a control for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the progression of the cell cycle.

Recommended Assay: Propidium Iodide (PI) staining and flow cytometry.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Postulated Signaling Pathways and Mechanisms of Action

As a fatty acid synthase (FAS) inhibitor, this compound's cytotoxic effects are likely mediated through the disruption of lipid metabolism, which is critical for cancer cell survival. The inhibition of FAS can lead to a cascade of downstream effects, including cell cycle arrest and apoptosis.[5] The following signaling pathways are proposed as potential targets of this compound's action.

Inhibition of Fatty Acid Synthase and Downstream Effects

The primary mechanism of this compound is the inhibition of FAS, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. This inhibition can lead to the accumulation of malonyl-CoA and a depletion of downstream lipids, triggering cellular stress and apoptosis.

Caption: Inhibition of FAS by this compound disrupts lipid synthesis, leading to apoptosis and cell cycle arrest.

Potential Impact on PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Inhibition of FAS has been shown to affect this pathway. It is hypothesized that the metabolic stress induced by this compound could lead to the downregulation of Akt and mTOR signaling.

Caption: this compound may inhibit the PI3K/Akt/mTOR pathway through metabolic stress.

Experimental Workflow for Investigating this compound's Cytotoxicity

The following workflow outlines a systematic approach to characterizing the anti-cancer properties of this compound.

Caption: A workflow for the in vitro investigation of this compound's anti-cancer effects.

Conclusion and Future Directions

The preliminary data on this compound suggests its potential as a cytotoxic agent against cancer cells, likely owing to its function as a fatty acid synthase inhibitor. Its demonstrated activity against the MDA-MB-231 breast cancer cell line is a promising starting point. However, a significant amount of research is still required to fully understand its therapeutic potential.

Future investigations should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating this compound against a diverse panel of cancer cell lines to determine its spectrum of activity.

-

In-Depth Mechanistic Studies: Utilizing the outlined experimental protocols to elucidate the precise mechanisms of cell death, including the induction of apoptosis and cell cycle arrest.

-

Signaling Pathway Analysis: Performing detailed molecular studies, such as western blotting and phospho-protein arrays, to confirm the involvement of the postulated signaling pathways.

-

In Vivo Efficacy: Progressing to preclinical in vivo models to assess the anti-tumor efficacy and safety profile of this compound.

This technical guide serves as a foundational resource for researchers embarking on the further investigation of this compound as a potential anti-cancer therapeutic. The provided protocols and hypothesized pathways offer a roadmap for a systematic and comprehensive evaluation of this promising natural product.

References

- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galiellalactone induces cell cycle arrest and apoptosis through the ATM/ATR pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Total Synthesis of Valilactone and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valilactone is a naturally occurring β-lactone that has garnered significant interest due to its potent inhibitory activity against pancreatic lipase and fatty acid synthase (FAS). This activity profile makes it a compelling lead compound for the development of therapeutics for obesity and cancer. The structural complexity and stereochemical nuances of this compound have presented a formidable challenge for synthetic chemists, leading to the development of several elegant total synthesis strategies. This document provides a detailed overview of the key synthetic routes to this compound and its derivatives, complete with experimental protocols and a comparative analysis of their efficiencies. Furthermore, it elucidates the signaling pathways through which this compound exerts its biological effects.

Synthetic Strategies for this compound

The total synthesis of this compound has been approached through several distinct strategies, each with its own merits in terms of efficiency, stereocontrol, and overall yield. The core challenge lies in the stereoselective construction of the β-lactone ring with the correct absolute and relative stereochemistry of its substituents. Three prominent and successful approaches are detailed below.

Crimmins Aldolization Approach

An expeditious enantioselective total synthesis of this compound has been reported by Wu and Sun, which employs a Crimmins aldolization to establish two of the three key stereogenic centers.[1] The third stereocenter is introduced via a substrate-controlled reduction. A key feature of this synthesis is the construction of the trans-α,β-disubstituted β-lactone from a syn-aldol precursor through a hydroxyl group activation (HGA) protocol.[1]

Tandem Mukaiyama Aldol-Lactonization (TMAL) Approach

Richardson and Romo developed a concise synthesis of this compound utilizing a tandem Mukaiyama aldol-lactonization (TMAL) process.[2] This strategy is notable for its high diastereoselectivity in forming the trans-β-lactone core. The TMAL reaction allows for the facile modification of the α-side chain, providing a versatile route to various this compound derivatives.[2]

Keck Asymmetric Allylation Approach

A third strategy involves the use of a Keck asymmetric allylation to construct the carbon skeleton of this compound.[3] This method is effective in setting a key stereocenter early in the synthetic sequence, which then directs the stereochemistry of subsequent transformations.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data from the different total synthesis routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Strategy | Key Reaction | Overall Yield | Diastereoselectivity | Reference |

| Crimmins Aldolization | Crimmins Aldol Reaction, Hydroxyl Group Activation | Not explicitly stated in abstract | High | [1] |

| Tandem Mukaiyama Aldol-Lactonization (TMAL) | Tandem Mukaiyama Aldol-Lactonization | Not explicitly stated in abstract | High | [2] |

| Keck Asymmetric Allylation | Keck Asymmetric Allylation | Not explicitly stated in abstract | High | [3] |

Experimental Protocols

Detailed experimental protocols for the key reactions in the synthesis of this compound are provided below. These protocols are based on established methodologies and the specific requirements for the synthesis of the this compound core.

Protocol 1: Crimmins Asymmetric Aldol Reaction

This protocol describes the formation of the syn-aldol adduct, a key intermediate in the Wu and Sun synthesis of this compound.

Materials:

-

Chiral auxiliary-bearing N-acyl imide

-

Aldehyde

-

Titanium tetrachloride (TiCl₄)

-

Sparteine

-

Dichloromethane (DCM), anhydrous

-

Hexanes, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral auxiliary-bearing N-acyl imide (1.0 equiv) in anhydrous DCM under an inert atmosphere of argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add TiCl₄ (1.1 equiv) dropwise to the solution.

-

After stirring for 30 minutes, add sparteine (1.2 equiv) dropwise.

-

Stir the mixture for an additional 30 minutes at -78 °C.

-

Add the aldehyde (1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired syn-aldol adduct.

Protocol 2: Tandem Mukaiyama Aldol-Lactonization (TMAL)

This protocol outlines the one-pot synthesis of the β-lactone core of this compound as developed by Richardson and Romo.

Materials:

-

Chiral aldehyde

-

Ketene silyl acetal

-

Lewis acid (e.g., Scandium triflate (Sc(OTf)₃) or Zinc chloride (ZnCl₂))

-

Dichloromethane (DCM) or Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the chiral aldehyde (1.0 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add the Lewis acid (0.1 - 1.2 equiv).

-

After stirring for 15 minutes, add the ketene silyl acetal (1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours to facilitate lactonization.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the trans-β-lactone.

Protocol 3: Keck Asymmetric Allylation

This protocol describes the enantioselective allylation of an aldehyde to form a homoallylic alcohol, a key intermediate in certain synthetic routes to this compound.

Materials:

-

Aldehyde

-

Allyltributyltin

-

(R)- or (S)-BINOL

-

Titanium isopropoxide (Ti(OiPr)₄)

-

4 Å Molecular sieves

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under argon, add (R)- or (S)-BINOL (0.2 equiv) and 4 Å molecular sieves.

-

Add anhydrous DCM and stir the suspension.

-

Add Ti(OiPr)₄ (0.1 equiv) and stir the mixture at room temperature for 1-2 hours to form the catalyst.

-

Cool the mixture to -20 °C.

-

Add the aldehyde (1.0 equiv) followed by the dropwise addition of allyltributyltin (1.2 equiv).

-

Stir the reaction at -20 °C for 18-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Filter the mixture through celite and extract the filtrate with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved by modifying the side chains attached to the β-lactone core. The TMAL approach is particularly amenable to the synthesis of derivatives with variations in the α-side chain by employing different ketene silyl acetals.[2] Derivatives with modified N-acyl-L-valine moieties can be synthesized by coupling different N-acylated amino acids to the hydroxyl group of a β-lactone intermediate, often via Mitsunobu or acylation reactions.[4]

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of two key enzymes: pancreatic lipase and fatty acid synthase (FAS).

Pancreatic Lipase Inhibition

Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, breaking down triglycerides into fatty acids and monoglycerols for absorption in the intestine.[5] this compound, similar to the clinically used anti-obesity drug Orlistat, inhibits pancreatic lipase by forming a covalent bond with the active site serine residue of the enzyme.[5][6] This irreversible inhibition prevents the breakdown of dietary fats, leading to their excretion and a reduction in caloric intake. The β-lactone ring is essential for this inhibitory activity.[7]

Caption: Mechanism of pancreatic lipase inhibition by this compound.

Fatty Acid Synthase (FAS) Inhibition and Signaling Pathway

Fatty acid synthase is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer cells, FAS is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules, thereby supporting rapid proliferation and survival.[3][8] Inhibition of FAS by this compound disrupts these processes and can induce apoptosis in cancer cells.

The inhibition of FAS has been shown to impact several downstream signaling pathways, most notably the PI3K/Akt and ERK pathways, which are critical for cell growth, proliferation, and survival.[3][4] By depleting the supply of newly synthesized fatty acids, FAS inhibitors can lead to the downregulation of these pro-survival pathways.

Caption: Signaling pathway affected by Fatty Acid Synthase (FAS) inhibition.

Conclusion

The total synthesis of this compound remains an active area of research, driven by its potential as a therapeutic agent. The synthetic strategies outlined in this document provide a foundation for the efficient and stereoselective production of this compound and its derivatives. Understanding the detailed experimental protocols and the underlying biological mechanisms is crucial for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising natural product. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be pivotal in advancing this compound-based drug discovery programs.

References

- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 7. Landscape of the oncogenic role of fatty acid synthase in human tumors | Aging [aging-us.com]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Valilactone Esterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological processes, including metabolism and signal transduction. Consequently, the inhibition of specific esterases has emerged as a promising therapeutic strategy for a range of diseases. Valilactone, a natural product isolated from actinomycetes, has been identified as an inhibitor of several esterases, including hog liver esterase and hog pancreas lipase[1][2]. This document provides a detailed protocol for conducting an in vitro esterase inhibition assay using this compound as a model inhibitor. The described methodology can be adapted for screening other potential esterase inhibitors.

The assay is based on a continuous spectrophotometric rate determination, where the enzymatic hydrolysis of a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), is monitored over time. The substrate is cleaved by the esterase to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at a specific wavelength. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of p-nitrophenol production will decrease, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various enzymes. This data is crucial for designing experiments and for comparative analysis.

| Enzyme Target | Inhibitor | IC50 Value | Reference |

| Hog Liver Esterase | This compound | 29 ng/mL | [1] |

| Hog Pancreas Lipase | This compound | 0.14 ng/mL | [1] |

| Fatty Acid Synthase | This compound | 0.30 µM | [1] |

| MDA-MB-231 Breast Cancer Cells | This compound | 10.5 µM | [1] |

Experimental Protocols

Materials and Reagents

-

Esterase Enzyme: Porcine liver esterase (or other target esterase)

-

Substrate: p-Nitrophenyl butyrate (p-NPB)